N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions. Another method involves the cyanoacetylation of amines, which can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent . Its ability to inhibit the growth of certain bacterial strains makes it a candidate for developing new antibiotics. Additionally, its anticancer properties are being explored for potential use in chemotherapy .
Mechanism of Action
The mechanism of action of N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in bacterial cell wall synthesis, leading to cell death . In cancer cells, it may induce apoptosis by disrupting key signaling pathways .
Comparison with Similar Compounds
N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE can be compared to other furan derivatives and phenoxy acetamide compounds. Similar compounds include N-(furan-2-ylmethyl)-1H-indole-3-carboxamide and various phenoxy acetamide derivatives . What sets this compound apart is its unique combination of a furan ring and a phenoxy acetamide moiety, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H17N3O4S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[3-[(2-phenoxyacetyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O4S/c24-18(13-27-16-8-2-1-3-9-16)23-20(28)22-15-7-4-6-14(12-15)21-19(25)17-10-5-11-26-17/h1-12H,13H2,(H,21,25)(H2,22,23,24,28) |
InChI Key |
IDSNRDSXMNAUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.